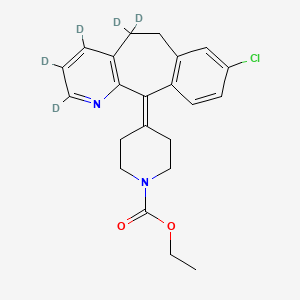

Loratadine-d5

Vue d'ensemble

Description

Loratadine-d5 est un dérivé marqué au deutérium de la loratadine, un antihistaminique de deuxième génération couramment utilisé pour traiter les réactions allergiques telles que le rhume des foins et l'urticaire . Le marquage au deutérium dans this compound le rend particulièrement utile dans la recherche scientifique, en particulier dans les études pharmacocinétiques, car il permet de suivre le composé dans les systèmes biologiques .

Applications De Recherche Scientifique

Loratadine-d5 has a wide range of applications in scientific research:

Pharmacokinetic Studies: The deuterium labeling allows for precise tracking of the compound within biological systems, making it valuable for studying the absorption, distribution, metabolism, and excretion of Loratadine.

Drug Development: This compound is used in the development of new antihistamine drugs, providing insights into the metabolic pathways and potential interactions with other compounds.

Biological Research: The compound is used to study the effects of antihistamines on various biological processes, including immune responses and inflammation.

Industrial Applications: This compound is used in the production of pharmaceuticals, providing a stable and reliable source of deuterium-labeled compounds for research and development.

Mécanisme D'action

Target of Action

Loratadine primarily targets the Histamine H1 receptors . These receptors play a crucial role in allergic reactions, as they are the primary targets of histamine, a key mediator in allergic rhinitis and urticaria .

Mode of Action

Loratadine acts as a selective inverse agonist for peripheral histamine H1-receptors . When allergies occur, histamine is released and binds to these receptors, causing symptoms such as sneezing, itching, and runny nose. Loratadine intervenes by blocking this binding, effectively halting the allergic reaction .

Biochemical Pathways

Loratadine’s action affects the histamine pathway . By blocking the H1 receptors, it prevents histamine from exerting its effects, thereby reducing the symptoms of allergies . Additionally, loratadine has been found to suppress inflammation by specifically targeting TAK1 and suppressing consequent AP-1 signaling pathway activation and inflammatory cytokine production .

Pharmacokinetics

Loratadine exhibits almost 100% bioavailability . It is highly protein-bound (97-99%) and is metabolized in the liver via CYP2D6 and 3A4-mediated pathways . The elimination half-life of loratadine is about 8 hours, and its active metabolite desloratadine has a half-life of 27 hours . Approximately 40% of loratadine is excreted as conjugated metabolites into urine, with a similar amount into the feces .

Result of Action

The molecular and cellular effects of loratadine’s action include the reduction of pro-inflammatory genes, including MMP1, MMP3, and MMP9, and inhibition of AP-1 transcriptional activation . In addition, loratadine has been found to dramatically reduce the expression of these genes in fresh human colonic tissues .

Action Environment

Environmental factors can influence the action of loratadine. For instance, degradation of loratadine can occur under different oxidation methods such as NaClO, UV, and UV-NaClO . The UV-NaClO method showed the highest degree of degradation on loratadine under most conditions . Furthermore, the interaction of loratadine with water has been studied using radial distribution functions (RDF), which revealed that the most important interactions with solvent are determined for carbon atom C5, chlorine atom Cl15, and oxygen atom O1 .

Analyse Biochimique

Biochemical Properties

Loratadine-d5, like its non-deuterated counterpart, acts as a selective inverse agonist of peripheral histamine H1 receptors . It inhibits the release of leukotriene C4 and histamine from rodent mast cells . The interaction with histamine H1 receptors is crucial as it stabilizes the inactive form of the receptor, preventing histamine from exerting its effects . This interaction is primarily non-covalent, involving hydrogen bonds and hydrophobic interactions.

Cellular Effects

This compound influences various cellular processes by blocking histamine H1 receptors on the surface of epithelial cells, endothelial cells, eosinophils, neutrophils, airway cells, and vascular smooth muscle cells . This blockade prevents histamine-induced cellular responses such as increased vascular permeability, bronchoconstriction, and the release of pro-inflammatory cytokines. Consequently, this compound reduces allergic symptoms like itching, swelling, and redness.

Molecular Mechanism

At the molecular level, this compound binds to the H1 histamine receptors, which are G-protein coupled receptors . By favoring the inactive form of these receptors, this compound inhibits the downstream signaling pathways that would otherwise lead to allergic reactions. This includes the inhibition of phospholipase C activation, which reduces the production of inositol triphosphate and diacylglycerol, ultimately decreasing intracellular calcium levels and preventing the release of histamine and other mediators .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has shown stability over extended periods, making it a reliable internal standard for long-term studies . Degradation studies indicate that this compound maintains its integrity under various storage conditions, ensuring consistent results in mass spectrometry analyses. Long-term exposure to this compound in in vitro studies has not shown significant adverse effects on cellular function .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At therapeutic doses, this compound effectively reduces allergic symptoms without causing significant side effects . At higher doses, there may be an increased risk of adverse effects such as sedation and gastrointestinal disturbances. Toxicity studies in rodents have shown that extremely high doses can lead to liver and kidney damage .

Metabolic Pathways

This compound undergoes extensive first-pass metabolism in the liver, primarily by cytochrome P450 enzymes CYP3A4 and CYP2D6 . It is metabolized to desloratadine, which retains antihistaminic activity. The metabolic pathway involves oxidation and subsequent conjugation with glucuronic acid . The deuterium labeling in this compound does not significantly alter its metabolic profile compared to non-deuterated loratadine .

Transport and Distribution

This compound is widely distributed in the body, with high concentrations found in the liver, spleen, thymus, heart, adrenal glands, and pituitary gland . It crosses the blood-brain barrier to a limited extent, which is why it is considered a non-sedating antihistamine . The transport of this compound within cells involves passive diffusion and active transport mechanisms, facilitated by specific transporters .

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm and to a lesser extent in the nucleus . It does not undergo significant post-translational modifications that would target it to specific organelles. The subcellular localization of this compound is consistent with its role in modulating histamine receptor activity on the cell surface .

Méthodes De Préparation

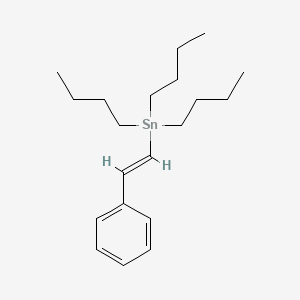

Voies de synthèse et conditions réactionnelles

La synthèse de Loratadine-d5 implique l'incorporation d'atomes de deutérium dans la molécule de loratadine. Cela peut être réalisé par différentes méthodes, notamment l'hydrogénation catalytique utilisant du gaz deutérium ou l'utilisation de réactifs deutériés dans le processus de synthèse . Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter l'incorporation d'atomes de deutérium.

Méthodes de production industrielle

La production industrielle de this compound suit des principes similaires mais à plus grande échelle. Le processus implique l'utilisation de réacteurs à haute pression et d'équipements spécialisés pour garantir l'incorporation efficace des atomes de deutérium. Des mesures de contrôle qualité sont mises en œuvre pour garantir la pureté et la constance du produit final .

Analyse Des Réactions Chimiques

Types de réactions

Loratadine-d5 subit diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé pour former la desthis compound, son métabolite actif.

Réduction : Les réactions de réduction peuvent être utilisées pour modifier les groupes fonctionnels au sein de la molécule.

Réactifs et conditions courants

Les réactifs courants utilisés dans ces réactions comprennent des agents oxydants comme le permanganate de potassium et des agents réducteurs comme l'hydrure de lithium aluminium. Les réactions sont généralement effectuées dans des conditions contrôlées, telles que des températures et des niveaux de pH spécifiques, pour garantir les résultats souhaités .

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent la desthis compound et d'autres dérivés qui conservent les propriétés antihistaminiques du composé parent .

Applications de la recherche scientifique

This compound a une large gamme d'applications dans la recherche scientifique :

Études pharmacocinétiques : Le marquage au deutérium permet un suivi précis du composé dans les systèmes biologiques, ce qui le rend précieux pour l'étude de l'absorption, de la distribution, du métabolisme et de l'excrétion de la loratadine.

Développement de médicaments : This compound est utilisé dans le développement de nouveaux médicaments antihistaminiques, fournissant des informations sur les voies métaboliques et les interactions potentielles avec d'autres composés.

Recherche biologique : Le composé est utilisé pour étudier les effets des antihistaminiques sur divers processus biologiques, notamment les réponses immunitaires et l'inflammation.

Applications industrielles : This compound est utilisé dans la production de produits pharmaceutiques, fournissant une source stable et fiable de composés marqués au deutérium pour la recherche et le développement.

Mécanisme d'action

This compound exerce ses effets en agissant comme un agoniste inverse sélectif des récepteurs périphériques de l'histamine H1 . En bloquant la liaison de l'histamine à ces récepteurs, this compound arrête efficacement la réaction allergique, réduisant les symptômes tels que les éternuements, les démangeaisons et les yeux larmoyants . Le marquage au deutérium ne modifie pas le mécanisme d'action mais permet un suivi et une analyse plus précis du composé dans les systèmes biologiques .

Comparaison Avec Des Composés Similaires

Composés similaires

Fexofénadine : Connu pour ses propriétés non sédatives, similaires à la loratadine.

Diphenhydramine : Un antihistaminique de première génération ayant des effets sédatifs, contrairement aux propriétés non sédatives de la loratadine.

Unicité de Loratadine-d5

This compound se démarque par son marquage au deutérium, qui offre des avantages uniques dans les études pharmacocinétiques et le développement de médicaments. Le marquage permet un suivi et une analyse précis, ce qui en fait un outil précieux dans la recherche scientifique .

Propriétés

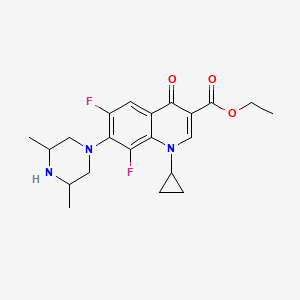

IUPAC Name |

ethyl 4-(13-chloro-5,6,7,9,9-pentadeuterio-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23ClN2O2/c1-2-27-22(26)25-12-9-15(10-13-25)20-19-8-7-18(23)14-17(19)6-5-16-4-3-11-24-21(16)20/h3-4,7-8,11,14H,2,5-6,9-10,12-13H2,1H3/i3D,4D,5D2,11D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCCNYMKQOSZNPW-XFHCPBGCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Cl)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C2=C(C(=C3CCN(CC3)C(=O)OCC)C4=C(CC2([2H])[2H])C=C(C=C4)Cl)N=C1[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,8,14,20-tetrabromo-25,26,27,28-tetrapropoxypentacyclo[19.3.1.13,7.19,13.115,19]octacosa-1(25),3(28),4,6,9(27),10,12,15,17,19(26),21,23-dodecaene](/img/structure/B1149787.png)